1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde

Description

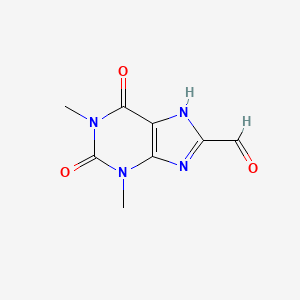

1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde is a xanthine derivative featuring a purine core with methyl groups at positions 1 and 3, ketone groups at positions 2 and 6, and a carbaldehyde substituent at position 8. Its molecular formula is C₈H₈N₄O₃, with an average molecular mass of 208.18 g/mol and a monoisotopic mass of 208.0596 g/mol . This compound belongs to a broader class of purine-2,6-diones, which are structurally related to theophylline (1,3-dimethylxanthine), a well-known phosphodiesterase (PDE) inhibitor and bronchodilator. The carbaldehyde group at position 8 introduces unique reactivity, enabling its use as an intermediate in synthesizing bioactive derivatives, such as hydrazones, amides, and thiosemicarbazides .

Properties

IUPAC Name |

1,3-dimethyl-2,6-dioxo-7H-purine-8-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJJUWRNDFXITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000841 | |

| Record name | 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79927-25-6 | |

| Record name | NSC77354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde typically involves multi-step organic reactions. One common method starts with the alkylation of xanthine derivatives, followed by oxidation and formylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

DMDO has garnered attention for its potential pharmacological properties. Preliminary studies suggest various applications:

- Antitumor Activity : Research indicates that DMDO exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that DMDO can inhibit the proliferation of human cancer cells by inducing apoptosis through the mitochondrial pathway.

- Hypocholesterolemic Properties : Another study highlighted its ability to lower cholesterol levels in biological systems, suggesting a role in managing hyperlipidemia and related cardiovascular diseases.

Case Study: Antitumor Efficacy

A notable case study involved the evaluation of DMDO's effects on human lung cancer cells (A549). The compound was administered at varying concentrations (10 µM to 100 µM), revealing a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Biochemical Applications

DMDO's structural similarity to nucleobases allows it to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in nucleotide metabolism, potentially affecting DNA synthesis and repair mechanisms .

- Antioxidant Activity : The compound also displays antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Materials Science Applications

In materials science, DMDO is being explored for its potential use in developing novel materials:

- Polymer Chemistry : DMDO can serve as a monomer for synthesizing purine-based polymers with unique electronic properties. These materials may find applications in organic electronics and photonics.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the purine ring structure allows for binding to specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- C8 Substituent : The carbaldehyde group in the target compound offers a reactive aldehyde for further functionalization, unlike carboxamides (e.g., ) or sulfanyl groups (e.g., ), which influence solubility and target binding.

- C7 Modifications : Addition of bulky groups (e.g., isopentyl in ) may sterically hinder interactions with enzymes like PDEs or MAO-B, while smaller groups retain activity .

- C3 Substitutions : Ethyl or methyl groups at C3 (e.g., ) alter electron distribution, affecting redox properties and metabolic stability.

Activity Insights :

- The target compound’s MAO-B inhibition (28%) is comparable to rasagiline, a clinical PD drug, though less potent than selegiline .

- Carboxamide derivatives (e.g., ) show stronger PDE4B/7A inhibition due to amide interactions, while sulfanyl derivatives (e.g., ) excel in safety profiles.

- 7-Substituted analogs (e.g., isopentyl in ) often lose enzymatic activity due to steric effects, highlighting the importance of C8 over C7 modifications.

Biological Activity

1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde is a purine derivative with significant biological activity. Its molecular formula is , and it has been studied for various pharmacological effects, including its potential as an anti-viral and anti-cancer agent.

- Molecular Formula :

- Molecular Weight : 208.18 g/mol

- CAS Number : 253874

- Structure : The compound features a purine ring system with two methyl groups and a carbaldehyde functional group.

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in cellular processes. For example, it has been shown to inhibit the activity of Mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are key virulence factors that compromise host cell integrity .

- Antiviral Properties : There is evidence suggesting that derivatives of purine compounds can exhibit antiviral properties by interfering with viral replication mechanisms. Specific studies have demonstrated that similar compounds can protect human lung cells from toxin-induced damage, indicating a potential for therapeutic applications against viral infections .

Case Studies and Research Findings

- Study on Toxicity and Protective Effects : A study involving the protection of C38 human lung cells against ExoA toxin showed that compounds similar to this compound could significantly reduce cytotoxic effects at concentrations ranging from 2.9 to 16.7 µM .

- Inhibition Kinetics : Kinetic studies have revealed competitive inhibition characteristics of related compounds against NAD+ substrates in enzymatic reactions. These findings suggest that the compound may also exhibit potential as a lead compound in drug development targeting specific enzyme pathways involved in disease processes .

Data Table on Biological Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde?

- Synthesis : The compound is typically synthesized via multi-step protocols involving cyclocondensation of substituted xanthine precursors with aldehydes. Purification often employs column chromatography with gradients of ethyl acetate/hexane.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with chemical shifts in aromatic regions (δ 8.0–10.0 ppm) confirming the carbaldehyde group. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and aldehyde C-H stretches (~2800 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy .

Q. How is the biological activity of this compound screened in preliminary studies?

- In vitro assays : Standard protocols include antimicrobial susceptibility testing (e.g., MIC determination via broth microdilution) and cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves are analyzed to calculate IC₅₀ values.

- Structural analogs : Comparative studies with chlorotheophylline derivatives (e.g., 8-chloro-1,3-dimethylxanthine) highlight the role of the carbaldehyde group in modulating bioactivity .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the carbaldehyde group in this purine derivative?

- The aldehyde undergoes nucleophilic addition (e.g., hydrazone formation) or condensation reactions (e.g., Knoevenagel). Computational studies (DFT) model transition states to predict regioselectivity. Kinetic isotopic effects (KIE) and Hammett plots validate mechanistic pathways .

- Example : Hydrazone derivatives, such as 3-ethoxy-4-hydroxybenzaldehyde hydrazones, are synthesized to enhance solubility and target specificity .

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Case study : Discrepancies in ¹³C NMR signals for carbonyl carbons (δ 160–170 ppm) may arise from tautomerism or solvent effects. Deuterated DMSO vs. CDCl₃ can shift peaks by 2–3 ppm. Cross-validation with X-ray crystallography or 2D NMR (HSQC, HMBC) resolves ambiguities .

Q. What computational strategies are employed to predict the compound’s reactivity and binding affinity?

- Docking studies : Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., adenosine receptors). Quantum mechanical calculations (Gaussian 16) optimize geometries and compute frontier molecular orbitals (HOMO-LUMO gaps) .

- Machine learning : QSAR models trained on xanthine derivatives predict ADMET properties and prioritize analogs for synthesis .

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity studies?

- Pharmacokinetics : Radiolabeled analogs (e.g., ¹⁴C-tagged) track absorption/distribution in rodent models. LC-MS/MS quantifies plasma concentrations.

- Toxicity : Acute toxicity (OECD 423) and genotoxicity (Ames test) assays are conducted. Histopathological analysis identifies organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.